methyl 2-benzylideneacetoacetate chemical structure and molecular weight
methyl 2-benzylideneacetoacetate chemical structure and molecular weight
Chemical Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
Methyl 2-benzylideneacetoacetate (CAS: 15768-07-7) is an
This guide provides a comprehensive technical analysis of its structural properties, synthetic protocols, and utility in drug development.
Chemical Identity & Structural Analysis[2][3]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | Methyl (2E)-2-benzylidene-3-oxobutanoate |
| Common Synonyms | Methyl |
| CAS Number | 15768-07-7 (Unsubstituted E-isomer) |
| Molecular Formula | |
| Molecular Weight | 204.22 g/mol |
| SMILES | COC(=O)C(=Cc1ccccc1)C(C)=O |
Stereochemistry (E/Z Isomerism)
The molecule exhibits geometrical isomerism around the C=C double bond.[2][3] The configuration is assigned using Cahn-Ingold-Prelog (CIP) priority rules:
-
C3 Position: The Phenyl group has higher priority than Hydrogen.
-
C2 Position: The Ester group (
) has higher priority than the Acetyl group ( ) because the first point of difference involves oxygen (atomic number 8) versus carbon (atomic number 6).
Thermodynamic Stability: The (E)-isomer (where the Phenyl ring and the Ester group are on opposite sides, trans) is typically the thermodynamically stable product isolated from Knoevenagel condensations. This preference arises from steric repulsion; the bulky phenyl group minimizes interaction with the larger ester moiety by adopting a trans orientation. However, in solution, photo-isomerization or acid-catalysis can lead to E/Z mixtures.
Physicochemical Profile
The following data characterizes the unsubstituted methyl ester. Note that substituted derivatives (e.g., 2-nitro, used in Nifedipine synthesis) are high-melting solids, whereas the parent compound is often a low-melting solid or viscous oil.
| Property | Value | Notes |
| Physical State | Viscous oil or low-melting solid | Dependent on purity and isomer ratio. |
| Boiling Point | ~296 °C (Predicted) | Decomposes at high temperatures. |
| Density | 1.1 ± 0.1 g/cm³ | |
| Solubility | Soluble in EtOH, MeOH, DCM, DMSO | Insoluble in water. |
| Reactivity | Electrophilic (Michael Acceptor) | Highly reactive at the |
Synthetic Pathways: Knoevenagel Condensation
The standard synthesis involves the dehydration reaction between benzaldehyde and methyl acetoacetate, catalyzed by a weak base (piperidine) and an acid (acetic acid) to control pH and facilitate iminium ion formation.
Mechanism of Action
-
Deprotonation: The base deprotonates the active methylene of methyl acetoacetate.
-
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of benzaldehyde.
-
Dehydration: Elimination of water (often azeotropically removed) drives the equilibrium toward the conjugated alkene product.
Experimental Protocol (Standard Laboratory Scale)
Reagents:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Methyl Acetoacetate (10 mmol, 1.16 g)
-
Piperidine (0.5 mmol, catalytic)
-
Glacial Acetic Acid (0.5 mmol, catalytic)
-
Solvent: Ethanol (anhydrous) or Toluene (for Dean-Stark)
Step-by-Step Methodology:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar. For high yield, attach a Dean-Stark trap if using toluene; otherwise, use a reflux condenser with ethanol.
-
Mixing: Add benzaldehyde and methyl acetoacetate to the solvent.
-
Catalysis: Add piperidine followed by acetic acid. The solution may turn slightly yellow (formation of imine intermediate).
-
Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a UV-active spot distinct from benzaldehyde.
-
Workup:
-
Cool to room temperature.
-
If solid precipitates: Filter and wash with cold ethanol.
-
If oil: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water and brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from ethanol/water or perform flash column chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the base-catalyzed Knoevenagel condensation synthesis.
Applications in Drug Discovery[6]
Methyl 2-benzylideneacetoacetate is a versatile building block. Its electron-deficient alkene makes it an ideal substrate for nucleophilic attacks, facilitating the construction of complex heterocycles.
The Hantzsch Dihydropyridine Synthesis
This is the primary industrial application. Reacting this intermediate with an enamine (e.g., methyl 3-aminocrotonate) yields 1,4-dihydropyridines.
-
Relevance: Precursors to Nifedipine and Nicardipine (Calcium Channel Blockers).
-
Note: Nifedipine specifically uses the 2-nitrobenzylidene derivative, but the chemistry is identical.
The Biginelli Reaction
In a modified Biginelli approach, this pre-formed "Knoevenagel adduct" reacts with urea (or thiourea) to form dihydropyrimidines.
-
Relevance: Anti-viral, anti-tumor, and anti-inflammatory agents (e.g., Monastrol analogs).
Reaction Pathway Diagram
Caption: Synthetic divergence of methyl 2-benzylideneacetoacetate into pharmaceutical classes.
Analytical Characterization
To validate the synthesis, the following spectral data should be confirmed:
-
NMR (CDCl
, 400 MHz):-
7.50–7.70 ppm (s, 1H): The vinylic proton (
) is the most diagnostic signal. Its downfield shift confirms conjugation. - 7.30–7.45 ppm (m, 5H): Aromatic protons.
-
3.85 ppm (s, 3H): Methyl ester group (
). -
2.40 ppm (s, 3H): Acetyl methyl group (
).
-
7.50–7.70 ppm (s, 1H): The vinylic proton (
-
IR Spectroscopy:
-
1720 cm
: Ester carbonyl stretch. -
1660 cm
: Conjugated ketone stretch. -
1620 cm
: C=C alkene stretch.
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 787115, Methyl 2-(2-nitrobenzylidene)acetoacetate. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Efficient Protocol for Knoevenagel Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020).[4] Alkene Stability and E/Z Isomerism. Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. studymind.co.uk [studymind.co.uk]
- 3. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
